molecular formula C8H7BrO3 B1337650 4-Bromo-2-hydroxy-5-methoxybenzaldehyde CAS No. 63272-66-2

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B1337650
CAS RN: 63272-66-2
M. Wt: 231.04 g/mol
InChI Key: GOESFKNCRQYFCU-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methoxybenzaldehyde is a compound that is closely related to various substituted benzaldehydes which have been studied in the literature. Although the exact compound is not directly reported, similar compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that 4-Bromo-2-hydroxy-5-methoxybenzaldehyde might exhibit.

Synthesis Analysis

The synthesis of related compounds involves various methods of halogenation, methoxylation, and aldehyde formation. For instance, the bromination of 3-hydroxybenzaldehyde has been shown to yield 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, although 4-bromo-3-hydroxybenzaldehyde was not detected in the study . Another related synthesis involves the copper [I]-catalyzed exchange of bromine by methoxide, leading to the formation of methoxybenzaldehydes . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification indicates a possible route that could be adapted for the synthesis of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a new polymorph of 2-bromo-5-hydroxybenzaldehyde reveals significant deviation of the bromine atom from the plane of the benzene ring and a twist in the aldehyde group . Spectroscopic studies, including FT-IR and FT-Raman, along with computational methods such as density functional theory (DFT), have been employed to study the molecular structure and stability of 5-bromo-2-methoxybenzaldehyde .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) surfaces, which reflect the chemical reactivity of a molecule. The MEP surface analysis of 5-bromo-2-methoxybenzaldehyde provides insights into its reactivity . Additionally, the oxime derivatives of methoxybenzaldehydes exhibit different hydrogen-bonding patterns and conformations, which are crucial in understanding the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic and computational analyses. The study of 5-bromo-2-methoxybenzaldehyde provides detailed information on its electronic properties, such as HOMO and LUMO energies, and NMR chemical shifts, which show good agreement with experimental observations . The thermodynamic functions, including heat capacity, internal heat energy, Gibbs energy, and entropy, have been obtained from spectroscopic data, offering a comprehensive understanding of the energetic behavior of the compound in different solvent mediums .

Scientific Research Applications

Synthesis and Antioxidant Activity

4-Bromo-2-hydroxy-5-methoxybenzaldehyde has been utilized in the synthesis of various derivatives like chalcone, showcasing its significance in chemical reactions. Rijal, Haryadi, and Anwar (2022) synthesized derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities. The derivatives demonstrated notable antioxidant properties, emphasizing the compound's potential in creating substances with health-promoting attributes (Rijal, Haryadi, & Anwar, 2022).

Crystal Structure Analysis

The study of crystal structures is crucial for understanding molecular conformations and interactions. Chumakov et al. (2014) synthesized derivatives including 5-Bromo-2-hydroxybenzaldehyde and analyzed their crystal structures through X-ray diffraction. These analyses provide insights into the molecular geometry and potential applications of these compounds in various fields, including material sciences and pharmaceuticals (Chumakov et al., 2014).

Pharmaceutical Intermediate Synthesis

4-Bromo-2-hydroxy-5-methoxybenzaldehyde serves as a key intermediate in the synthesis of pharmaceutical compounds. Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which involved multiple stages, including the use of 4-bromo-2-fluorobenzaldehyde. This showcases the compound's role in complex synthetic pathways leading to pharmaceuticals with high purity and yield (Bing-he, 2008).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-bromo-2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESFKNCRQYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask containing 6.90 g (25.3 mmol) 2 acetoxy-4-bromo-5-methoxybenzaldehyde (2) in 100 mL of 1% aqueous methanol at room temperature was added 5 g K2CO3, and the mixture was allowed to stir at room temperature for 1 h, at which time TLC analysis indicated complete consumption of starting material and the presence of a slightly more polar compound as the only detectable product. The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl, and the solvent was subsequently removed under diminished pressure. The residue was then dissolved in ethyl acetate (200 mL), washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL), dried over NA2SO4, and concentrated under diminished pressure to give 4.97 g (85%) of the bromophenol as a brownish-red oily solid. A portion of this crude material was recrystallized from 2:1 hexanes/ethyl acetate to give white needles. 1H NMR (400 MHz, CDCl3) δ3.89 (s, 3H, OCH3), 6.97 and 7.27 (2s, 2×1H, Ar--H), 9.83 (s, 1H, OH), 10.71 ppm (s, 1H, CHO). The remainder of the material was carded on to the next step without further purification.
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LG Hamann, LJ Farmer, MG Johnson… - Journal of medicinal …, 1996 - ACS Publications
… Electrophilic benzyl bromide 5 was prepared in multigram quantities in three steps from the known 4-bromo-2-hydroxy-5-methoxybenzaldehyde (4a) 12 (Scheme 1). This was …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
JP Olson - 2009 - search.proquest.com
The first section of this thesis focuses on the use of heteroaryldiazoacetates in the tandem cyclopropanation/Cope rearrangement. This reaction was found to be highly successful with …

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